N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C21H14ClNOS |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
3-chloro-N-(2-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H14ClNOS/c22-19-16-11-5-7-13-18(16)25-20(19)21(24)23-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,(H,23,24) |
InChI Key |
CLAASBFBFBEAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
The carboxylic acid precursor, 3-chlorobenzo[b]thiophene-2-carboxylic acid, is treated with excess thionyl chloride (SOCl₂) under reflux. This method achieves near-quantitative conversion to the acyl chloride:
Procedure :
-
3-Chlorobenzo[b]thiophene-2-carboxylic acid (0.5 mol) is refluxed with SOCl₂ (0.77 mol) in chlorobenzene (300 mL) for 48 hours.
-
Excess SOCl₂ is removed under reduced pressure, and the residue is crystallized from hexane (yield: 85–90%).
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 114–116°C |
| Purity (HPLC) | >98% |
Amide Coupling with [1,1'-Biphenyl]-2-amine
Pyridine-Mediated Direct Aminolysis
The most widely reported method involves reacting 3-chlorobenzo[b]thiophene-2-carbonyl chloride with [1,1'-biphenyl]-2-amine in pyridine:
Procedure :
-
Reaction Setup :
-
3-Chlorobenzo[b]thiophene-2-carbonyl chloride (0.002 mol) and [1,1'-biphenyl]-2-amine (0.002 mol) are dissolved in anhydrous pyridine (10 mL).
-
The mixture is refluxed for 10–15 hours under nitrogen.
-
-
Workup :
Optimization Insights :
Characterization Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.25–7.89 (m, 12H, aromatic) |
| IR (KBr) | 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend) |
| LCMS | m/z 377.89 [M+H]⁺ |
Carbodiimide-Mediated Coupling
To circumvent prolonged reflux, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyl diimidazole (CDI) is employed:
Procedure :
-
3-Chlorobenzo[b]thiophene-2-carboxylic acid (1 eq.), EDC (1.2 eq.), and [1,1'-biphenyl]-2-amine (1 eq.) are stirred in dichloromethane (DCM) at 0°C for 2 hours.
-
The reaction is quenched with water, and the organic layer is dried over Na₂SO₄.
Advantages :
-
Faster Reaction : Completes in 2–4 hours vs. 15 hours for pyridine method.
Alternative Routes and Modifications
Suzuki-Miyaura Cross-Coupling for Biphenyl Integration
A nickel/palladium-catalyzed approach constructs the biphenyl moiety in situ during benzo[b]thiophene synthesis:
Procedure :
-
Cross-Coupling :
-
Decarboxylation :
Yield : 38–45% (two-step sequence).
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The chlorobenzo[b]thiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperature.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzo[b]thiophene derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate amyloid beta aggregation by binding to amyloid beta oligomers and altering their self-assembly pathways . This interaction can prevent the formation of toxic aggregates and promote the formation of non-toxic fibrils, thereby exerting neuroprotective effects . Additionally, the compound may activate or inhibit specific signaling pathways, such as the STING pathway, which is involved in immune responses .
Comparison with Similar Compounds
Key Observations :
- The 3-chloro substitution in the target compound may enhance membrane permeability compared to methyl or nitro groups .
- Unlike β-lactam-containing analogues (), the target lacks a strained ring system, likely reducing antibacterial efficacy but improving metabolic stability .
Physicochemical Properties
- Lipophilicity : Chlorine and biphenyl groups increase logP values, suggesting superior lipid solubility over pyridine- or nitro-substituted analogues .
- Molecular Weight : At ~360 g/mol (estimated), the target compound falls within the "drug-like" range, unlike higher-MW analogues (e.g., 723741-66-0: 307.77 g/mol ).
Biological Activity
N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, also known by its CAS number 332156-26-0, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 352.83 g/mol. Its structure features a biphenyl group, a chlorobenzo[b]thiophene moiety, and a carboxamide functional group, which contribute to its unique chemical properties and biological activities.
Recent studies have indicated that this compound may modulate the aggregation of amyloid beta (Aβ42) peptides. These peptides are implicated in the pathology of Alzheimer's disease. By influencing the aggregation process, the compound holds potential as a therapeutic agent in neurodegenerative conditions .
Neuroprotective Effects
Research has shown that this compound can exhibit neuroprotective effects by:
- Modulating Amyloid Beta Aggregation : The compound has been demonstrated to reduce the formation of amyloid plaques, which are characteristic of Alzheimer's disease.
- Potential Antioxidant Activity : Preliminary investigations suggest that it may possess antioxidant properties that further contribute to its neuroprotective effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been noted for its activity against certain enzymes involved in metabolic pathways related to various diseases. This activity is significant as it may lead to the development of new therapeutic agents targeting these enzymes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(Phenylbenzofuran-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide | Contains a benzofuran moiety | Different heterocyclic structure |
| N-(Biphenyl-2-yl)-2-chloropyridine-3-carboxamide | Contains a pyridine ring | Variation in heteroatoms and ring structure |
This table illustrates how this compound is distinctive due to its combination of structural features that impart unique chemical and biological properties.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- Case Study on Neurodegenerative Disease Models : In vitro studies using neuronal cell lines have shown that treatment with this compound leads to reduced levels of amyloid beta aggregates compared to untreated controls.
- Enzyme Inhibition Assays : The compound was tested against various enzymes involved in metabolic pathways. Results indicated significant inhibition rates compared to baseline measurements.
Future Research Directions
Despite promising findings, further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:
- In vivo Studies : To assess the therapeutic potential in live models.
- Mechanistic Studies : To clarify how the compound interacts at the molecular level with target proteins.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide?
- Methodology : The compound can be synthesized via amide bond formation between a benzo[b]thiophene-2-carbonyl chloride derivative and a biphenyl-2-amine precursor. Key steps include:
- Reagent selection : Use anhydrous CH₂Cl₂ as a solvent under nitrogen atmosphere to prevent hydrolysis of acid chloride intermediates .
- Coupling conditions : Reflux with equimolar ratios of reactants (e.g., 2-thiophenecarbonyl chloride and aromatic amines) in acetonitrile for 1–24 hours .
- Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product, achieving yields of 47–67% .
- Validation : Confirm purity via melting point analysis (e.g., 197–226°C) and spectroscopic techniques (¹H/¹³C NMR, IR for C=O, NH stretches) .
Q. How is the structural conformation of this compound characterized?
- Techniques :
- X-ray crystallography : Resolve dihedral angles between biphenyl and thiophene rings (e.g., 8.5–13.5°) to assess planarity and steric effects .
- NMR spectroscopy : Analyze coupling constants and chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) to verify regiochemistry .
- IR spectroscopy : Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Challenges : Competing side reactions (e.g., hydrolysis of acid chlorides) and poor solubility of intermediates.
- Solutions :
- Solvent optimization : Replace CH₂Cl₂ with THF or DMF to enhance solubility of aromatic amines .
- Catalyst use : Introduce Pd-based catalysts (e.g., Suzuki-Miyaura coupling for biphenyl fragment pre-functionalization) to improve regioselectivity .
- Temperature control : Lower reaction temperatures (0–5°C) during acid chloride formation to minimize degradation .
Q. What strategies are effective for resolving contradictions in crystallographic data?
- Issue : Discrepancies in dihedral angles (e.g., 8.5° vs. 13.5° in polymorphs) impacting solubility and bioactivity predictions .
- Approaches :
- Polymorph screening : Recrystallize from DMSO:H₂O or acetonitrile to isolate stable crystalline forms .
- Computational modeling : Use DFT calculations to compare energy-minimized conformers with experimental XRD data .
- Hydrogen-bond analysis : Map non-classical interactions (C–H⋯O/S) to explain packing variations .
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 3-Cl with -CF₃ or -OCH₃) and assess antibacterial activity via MIC assays .
- Mechanistic studies : Use fluorescence quenching (λex = 566 nm, λem = 578 nm) to probe binding with bacterial enzymes like DNA gyrase .
- Computational docking : Model interactions with target proteins (e.g., β-ketoacyl-ACP synthase) using AutoDock Vina .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
